molecular formula C5H9ClO2 B147174 Methyl 4-chlorobutyrate CAS No. 3153-37-5

Methyl 4-chlorobutyrate

Cat. No.: B147174
CAS No.: 3153-37-5
M. Wt: 136.58 g/mol
InChI Key: ZZUYIRISBMWFMV-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism are not currently known.

Molecular Mechanism

It is known that it has a molecular weight of 136.58 , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 175-176 °C (lit.) and a density of 1.12 g/mL at 25 °C (lit.) . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.

Properties

IUPAC Name

methyl 4-chlorobutanoate
Source PubChem
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InChI

InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUYIRISBMWFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062873
Record name Butanoic acid, 4-chloro-, methyl ester
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Molecular Weight

136.58 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 4-chlorobutyrate
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CAS No.

3153-37-5
Record name Butanoic acid, 4-chloro-, methyl ester
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Record name Butanoic acid, 4-chloro-, methyl ester
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Record name Methyl 4-chlorobutyrate
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Record name Butanoic acid, 4-chloro-, methyl ester
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Record name Butanoic acid, 4-chloro-, methyl ester
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Record name Methyl 4-chlorobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing Methyl 4-chlorobutyrate?

A1: this compound can be synthesized from γ-Butyrolactone through different pathways. One method utilizes silicon tetrachloride and methanol in the presence of an organic solvent capable of dissolving silicon tetrachloride []. Another approach involves reacting γ-Butyrolactone with bis(trichloromethyl) carbonate in the presence of catalysts [].

Q2: How does the structure of this compound influence its reactivity in gas-phase elimination reactions?

A2: The presence of the carbomethoxy group in this compound plays a crucial role in its gas-phase elimination kinetics. Studies suggest that the carbonyl oxygen of the carbomethoxy group participates in the reaction, leading to both dehydrochlorination and lactone formation []. This neighboring group participation is thought to proceed through an intimate ion-pair mechanism [, , ].

Q3: Are there computational studies that support the proposed reaction mechanisms of this compound?

A3: Yes, theoretical calculations using ab initio and Density Functional Theory (DFT) methods have been employed to investigate the gas-phase elimination mechanisms of this compound and related compounds []. These calculations provide insights into transition state structures, thermodynamic parameters, and kinetic parameters, supporting the involvement of the carbomethoxy group in the reaction pathway [].

Q4: What are the potential applications of this compound in organic synthesis?

A4: this compound serves as a valuable building block in organic synthesis. For instance, it's a key intermediate in the synthesis of Buflomedil Hydrochloride, a vasodilator medication []. The synthesis involves a multi-step process including condensation with pyrrolidine, hydrolysis, acylation, Friedel-Crafts alkylation, and salt formation [].

Q5: Have the physicochemical properties of this compound been investigated?

A5: Yes, studies have explored the densities and viscosities of binary mixtures containing this compound and various aromatic hydrocarbons at different temperatures []. These investigations provide insights into the molecular interactions and physical behavior of the compound in solution, which can be crucial for understanding its properties and potential applications [].

Q6: Has this compound been explored for applications beyond pharmaceuticals?

A7: While pharmaceutical applications are prominent, research highlights the use of this compound in producing γ-Aminobutyric acid (GABA) []. This non-proteinogenic amino acid is recognized as a potential green feed additive for livestock, offering benefits like improved ingestion, regulated hormone secretion, and enhanced immune function [].

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